molecular formula C11H13F3N2O B1532759 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine CAS No. 1405322-67-9

1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine

Cat. No.: B1532759
CAS No.: 1405322-67-9
M. Wt: 246.23 g/mol
InChI Key: KTDCZRPDDHNOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine is a synthetically valuable azetidine-based building block designed for pharmaceutical research and development. This compound features a primary amine group on its azetidine ring, a conformationally strained four-membered heterocycle that is a prominent scaffold in modern medicinal chemistry, known for its role in improving the physicochemical and metabolic properties of drug candidates . The structure is further functionalized with a 4-(trifluoromethoxy)benzyl group attached to the azetidine nitrogen. The trifluoromethoxy (OCF₃) substituent on the phenyl ring is a privileged moiety in agrochemical and pharmaceutical agents, known to significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability . The synthetic utility of the primary amine group allows for straightforward derivatization, enabling researchers to create a diverse library of amides, sulfonamides, ureas, and other chemical entities for structure-activity relationship (SAR) studies. While specific bioactivity data for this exact compound may be limited, its core structure is highly relevant in the discovery of compounds targeting central nervous system (CNS) disorders, as similar amino-heterocyclic compounds have been investigated as potential inhibitors of enzymes like phosphodiesterase 9 (PDE9) for the treatment of neurodegenerative diseases and cognitive impairments . General synthetic routes to such azetidin-3-amines often involve the reduction of corresponding azetidin-3-one oximes or reductive amination protocols . This chemical is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDCZRPDDHNOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate: 1-Benzhydrylazetidin-3-yl Methanesulfonate

The synthesis typically starts from 1-benzhydryl-3-azetidinol, which is converted into the corresponding methanesulfonate electrophile (1-benzhydrylazetidin-3-yl methanesulfonate). This intermediate is bench-stable and commercially available, providing a practical starting point for nucleophilic substitution.

Nucleophilic Displacement with Amines

The azetidine methanesulfonate undergoes nucleophilic displacement with amines to afford azetidine-3-amine derivatives. For the target compound, the nucleophile is 4-(trifluoromethoxy)benzylamine or a related amine bearing the 4-(trifluoromethoxy)phenylmethyl group.

Advantages over Alternative Methods

Feature Direct Displacement Method Strain-Release Methodology
Operational Complexity Simple "mix-and-heat" Multi-step, requires low temperatures (-78 °C) and sensitive reagents (PhLi, turbo-Grignard)
Substrate Scope Broad, includes primary and secondary amines, functional groups tolerated Limited, primary amines incompatible, sensitive to functional groups like carbamates and alcohols
Yield Moderate to high (up to 72% or more) Moderate (often lower than displacement)
Equipment Standard laboratory setup Requires flame-dried glassware and inert atmosphere
Functional Group Tolerance High (ethers, halides, free hydroxyl, carbamates, unprotected heterocycles) Lower, sensitive to many functional groups

This table highlights the practical benefits of the direct displacement method for preparing azetidine-3-amine derivatives including this compound.

Alternative Preparation Routes

Preparation from Amino Derivatives and Epichlorohydrin/Epibromohydrin

Patent US8207355B2 describes methods for preparing azetidine derivatives by reacting amino derivatives with epichlorohydrin or epibromohydrin in inert solvents. This route can be adapted for azetidine-3-amines with appropriate substituents, including trifluoromethoxyphenylmethyl groups.

Reductive Amination and Other Methods

Other less frequently used methods include reductive amination of azetidin-3-ones or related intermediates, but these tend to be more complex and less efficient for the target compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Conditions Yield Range Notes
Direct nucleophilic displacement 1-Benzhydrylazetidin-3-yl methanesulfonate + amine MeCN, 80 °C, 2 equiv. amine 27-72% Broad functional group tolerance, simple
Strain-release ring-opening Azabicyclobutane + amine nucleophile PhLi at -78 °C, turbo-Grignard ~45-56% Sensitive, complex setup, limited amines
Amino derivative + epichlorohydrin Amino derivative + epichlorohydrin/epibromohydrin Inert solvent, base Not specified Patent method, less commonly applied
Reductive amination Azetidin-3-one + amine + reducing agent Various Variable More steps, less straightforward

Research Findings and Practical Considerations

  • The direct displacement approach allows late-stage functionalization of complex molecules, which is valuable in drug discovery.
  • The reaction tolerates sensitive groups such as free hydroxyls and unprotected heterocycles, expanding its utility.
  • The bench-stable nature of the azetidine methanesulfonate intermediate facilitates storage and scale-up.
  • Compared to strain-release methods, the direct displacement is operationally simpler, safer, and more reproducible.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Drug Development

The compound's structural characteristics suggest potential interactions with specific biological targets, which may lead to pharmacological effects. The trifluoromethoxy group is believed to enhance binding affinity and selectivity towards certain receptors or enzymes, making it a candidate for drug development.

  • Binding Affinity Studies : Research has indicated that compounds with similar structures often exhibit significant binding affinities to various receptors, which can be explored to develop new therapeutic agents. Studies focusing on the interactions of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine with biological targets are critical for understanding its pharmacodynamics and pharmacokinetics .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The trifluoromethoxy substitution can potentially modulate enzyme activity involved in cancer cell proliferation.

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with enhanced properties due to the presence of the trifluoromethoxy group. Such polymers could exhibit improved thermal stability and chemical resistance.

Coatings and Adhesives

Due to its chemical stability and lipophilicity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound. For instance, research focusing on its mechanism of action revealed that it could interact with key molecular targets involved in metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution .

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine with analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Yield (Purity) Predicted LogP Predicted Solubility
This compound 4-(Trifluoromethoxy)benzyl C₁₀H₁₁F₃N₂O ~264.2 Azetidine core, OCF₃ group Not reported ~2.5 Moderate (DMSO-like)
1-(4-Trifluoromethylphenyl)azetidin-3-amine 4-Trifluoromethylbenzyl C₁₀H₁₁F₃N₂ 216.21 Azetidine core, CF₃ group 95% purity ~2.1 Higher aqueous
Compound 11h 3-Trifluoromethoxyphenyl urea C₂₂H₂₁F₃N₆O₃S 550.3 Urea-thiazole-piperazine hybrid 85.4% ~3.8 Low
Key Observations:
  • Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to the CF₃ analog. This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The OCF₃ group is more electron-withdrawing than CF₃ due to the oxygen atom, which could lower the basicity of the azetidine amine (pKa ~8.5 vs. ~9.0 for CF₃ analog) .

Structural Diversity in Related Compounds

Azetidine vs. Piperazine/Urea Hybrids
  • Urea-Thiazole Hybrids (e.g., 11h) : These compounds exhibit higher molecular weights (>500 Da) and complex hydrogen-bonding networks, which may enhance binding affinity but reduce bioavailability compared to simpler azetidines .
Trifluoromethoxy in Patent Literature

    Biological Activity

    1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a trifluoromethoxy group attached to a phenyl ring and an azetidine moiety, this compound exhibits unique structural features that may enhance its pharmacological properties.

    • Chemical Formula : C11H13F3N2O
    • Molecular Weight : 246.23 g/mol
    • Structural Features : The trifluoromethoxy group contributes to the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.

    The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The trifluoromethoxy substitution may enhance binding affinity and selectivity, leading to significant pharmacological effects. Studies have indicated that compounds with similar structural motifs exhibit various biological activities, including anticancer and antiviral properties.

    Biological Activity Overview

    • Anticancer Activity :
      • Research has shown that azetidine derivatives demonstrate potential in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have been found to induce apoptosis in human solid tumor cell lines, such as breast and prostate cancer cells .
      • A study reported that certain azetidinone derivatives exhibited significant anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values in the nanomolar range .
    • Antiviral Properties :
      • Some azetidinone analogs have demonstrated antiviral activity, inhibiting the replication of viruses such as the human coronavirus and cytomegalovirus. The compound's mechanism involves interference with viral replication processes, showcasing its potential as a therapeutic agent against viral infections .
    • Enzyme Inhibition :
      • The compound may also act as an inhibitor for various enzymes involved in cancer progression and viral replication. Its structural characteristics suggest it could bind effectively to active sites of these enzymes, thereby modulating their activity .

    Comparative Analysis with Related Compounds

    To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

    Compound NameStructural FeaturesUnique Aspects
    N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amineContains a pyrazine ring along with the trifluoromethoxy phenyl groupOffers different pharmacological profiles due to the pyrazine ring
    1-[4-(trifluoromethyl)phenyl]azetidin-3-amineSimilar core structure but lacks the trifluoromethoxy groupMay exhibit different biological activities due to variations in substituents

    This table highlights how variations in molecular structure can lead to diverse biological activities, underscoring the importance of specific functional groups like trifluoromethoxy in enhancing therapeutic potential.

    Case Studies and Research Findings

    Several studies have explored the biological activity of related compounds, providing insights into their mechanisms:

    • Study on Anticancer Activity :
      • A series of azetidinone derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds exhibited significant antiproliferative effects at low concentrations, indicating their potential as effective anticancer agents .
    • Antiviral Activity Evaluation :
      • Research demonstrated that specific azetidinone derivatives could inhibit viral replication more effectively than standard antiviral drugs like ribavirin, suggesting a promising avenue for drug development against viral infections .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are optimal for preparing 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine?

    • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidin-3-amine can react with 4-(trifluoromethoxy)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reaction optimization should focus on solvent polarity (e.g., acetonitrile vs. DMF) and temperature (40–80°C) to improve yield and minimize side products like over-alkylation. Characterization via ¹⁹F NMR can confirm trifluoromethoxy group integrity .

    Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?

    • Methodological Answer :

    • ¹H NMR : Key signals include the azetidine ring protons (δ 3.0–3.5 ppm as multiplet) and benzylic CH₂ group (δ 3.7–4.0 ppm). The trifluoromethoxy group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : The CF₃O group shows a distinct quartet near δ 120 ppm (J ≈ 320 Hz).
    • HRMS : Calculate exact mass (C₁₁H₁₃F₃N₂O) and compare with experimental m/z (e.g., [M+H]⁺ = 263.0972). Cross-referencing with spectral databases (PubChem) ensures accuracy .

    Q. What are the solubility and stability considerations for this compound in experimental settings?

    • Methodological Answer : The trifluoromethoxy group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (2–12) and temperatures (4°C vs. room temperature) are critical. Use inert atmospheres (N₂/Ar) to prevent oxidation of the azetidine ring. LC-MS monitoring over 24–72 hours can assess degradation .

    Advanced Research Questions

    Q. How can computational modeling identify potential biological targets for this compound?

    • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) or kinases. Validate predictions with in vitro assays:

    • Kinase inhibition : Screen against a panel of 50+ kinases at 10 µM.
    • GPCR binding : Radioligand displacement assays (e.g., ³H-labeled antagonists). Compare results with structurally similar compounds (e.g., piperidine analogs in ) to refine structure-activity relationships (SAR).

    Q. How should researchers address contradictory cytotoxicity data across different cell lines?

    • Methodological Answer :

    • Dose-response profiling : Test IC₅₀ values in 3+ cell lines (e.g., HEK293, HeLa, HepG2) to identify cell-type specificity.
    • Mechanistic studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3/7 activation to differentiate apoptosis from necrosis.
    • Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated detoxification, which may explain variability .

    Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

    • Methodological Answer :

    • Prodrug modification : Introduce ester or carbamate groups on the azetidine amine to enhance oral bioavailability.
    • Plasma protein binding : Measure fraction unbound (fu) via equilibrium dialysis; aim for fu > 1% to ensure tissue penetration.
    • Metabolite identification : Use LC-HRMS to detect Phase I/II metabolites in hepatocyte incubations. Block metabolic hotspots (e.g., N-methylation) via structural tweaks .

    Q. How can environmental impact assessments be conducted for this compound?

    • Methodological Answer :

    • PBT analysis : Calculate persistence (hydrolysis half-life), bioaccumulation (log Kow), and toxicity (Daphnia magna EC₅₀) using OECD guidelines.
    • Degradation studies : Expose to UV light or soil microcosms; quantify residual compound via HPLC-UV.
    • Ecotoxicity modeling : Use ECOSAR v2.2 to predict effects on aquatic organisms .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine

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